molecular formula C10H10Cl2O B12114278 [2-(3,4-Dichlorophenyl)cyclopropyl]methanol

[2-(3,4-Dichlorophenyl)cyclopropyl]methanol

Cat. No.: B12114278
M. Wt: 217.09 g/mol
InChI Key: SAFVLHFZNVQNPA-UHFFFAOYSA-N
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Description

[2-(3,4-Dichlorophenyl)cyclopropyl]methanol is an organic compound with the molecular formula C10H10Cl2O It features a cyclopropyl group attached to a methanol moiety, with two chlorine atoms substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dichlorophenylacetonitrile with S-(+)-epichlorohydrin in the presence of sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with borane-dimethyl sulfide complex (BH3-Me2S) to yield the desired cyclopropylmethanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dichlorophenyl)cyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(3,4-Dichlorophenyl)cyclopropyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of [2-(3,4-Dichlorophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3,4-Dichlorophenyl)cyclopropyl]methanol is unique due to the presence of both the cyclopropyl and methanol moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H10Cl2O/c11-9-2-1-6(4-10(9)12)8-3-7(8)5-13/h1-2,4,7-8,13H,3,5H2

InChI Key

SAFVLHFZNVQNPA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC(=C(C=C2)Cl)Cl)CO

Origin of Product

United States

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